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Compound of Interest

Compound Name:
1-Methyl-4-(4-

nitrophenyl)piperazine

Cat. No.: B098782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methyl-4-(4-nitrophenyl)piperazine is a versatile chemical intermediate primarily utilized in

the synthesis of various biologically active compounds. Its structural motif is of significant

interest in medicinal chemistry, particularly in the development of kinase inhibitors and

antimicrobial agents. The presence of the nitrophenyl group allows for further chemical

modifications, such as reduction to an amine, enabling its use as a building block in the

construction of more complex molecules. These application notes provide a comprehensive

overview of its use, focusing on its role in the synthesis of Epidermal Growth Factor Receptor

(EGFR) inhibitors and its potential application in antimicrobial drug discovery.
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Property Value

CAS Number 16155-03-6

Molecular Formula C₁₁H₁₅N₃O₂

Molecular Weight 221.26 g/mol

Appearance Orange to red solid

Melting Point 109-111 °C

Boiling Point 369.5±37.0 °C (Predicted)

pKa 7.41±0.42 (Predicted)

Application in the Synthesis of EGFR Inhibitors
1-Methyl-4-(4-nitrophenyl)piperazine is a key reagent in the preparation of

diaminopyrimidine-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

[1] EGFR is a critical target in oncology, and its inhibition is a validated strategy for the

treatment of various cancers, including non-small-cell lung cancer (NSCLC). The general

synthetic approach involves the reduction of the nitro group of 1-methyl-4-(4-
nitrophenyl)piperazine to an aniline, which is then coupled with a substituted pyrimidine core

to yield the final EGFR inhibitors.

Synthetic Workflow for Diaminopyrimidine-based EGFR
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Synthesis of EGFR Inhibitors

1-Methyl-4-(4-nitrophenyl)piperazine

Reduction of Nitro Group
(e.g., Fe/AcOH or H2, Pd/C)

Step 1

1-(4-Aminophenyl)-4-methylpiperazine

Nucleophilic Aromatic Substitution
(SNAr) with a substituted

2,4-dichloropyrimidine

Step 2

Diaminopyrimidine-based
EGFR Inhibitor
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Caption: Synthetic route to diaminopyrimidine EGFR inhibitors.

Quantitative Data of Synthesized EGFR Inhibitors
While 1-Methyl-4-(4-nitrophenyl)piperazine itself is not the active inhibitor, the derivatives

synthesized from it have shown potent inhibitory activity against EGFR. The following table

summarizes the in vitro activity of representative phenylpiperazine derivatives against the

EGFR tyrosine kinase and various cancer cell lines.
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Compound ID Target IC₅₀ (µM)
Cancer Cell
Line

IC₅₀ (µM)

3p EGFR 0.08 A549 (Lung) nanomolar range

17i - - HCT116 (Colon) 4.82 ± 0.80

18i EGFR 0.0423 A549 (Lung) 1.43 ± 0.08

Gefitinib

(Reference)
EGFR - - -

Data extracted from studies on phenylpiperazine derivatives as EGFR inhibitors.[2][3]

EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as

EGF, triggers downstream signaling cascades that regulate cell proliferation, survival, and

differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled

cell growth. The synthesized diaminopyrimidine derivatives inhibit the kinase activity of EGFR,

thereby blocking these oncogenic signals.
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Caption: Simplified EGFR signaling pathway and point of inhibition.

Application in Antimicrobial Drug Discovery
Piperazine derivatives are a well-established class of compounds with a broad spectrum of

antimicrobial activities. While specific data for 1-Methyl-4-(4-nitrophenyl)piperazine is not

extensively available, its structural analogs have been tested against various bacterial and

fungal strains. The following protocols are provided as a general guideline for screening the

antimicrobial potential of this and related compounds.
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Experimental Protocols
Protocol 1: Synthesis of 1-(4-Aminophenyl)-4-
methylpiperazine
This protocol describes the reduction of the nitro group of 1-Methyl-4-(4-
nitrophenyl)piperazine to prepare the key amine intermediate.

Materials:

1-Methyl-4-(4-nitrophenyl)piperazine

Iron powder (Fe)

Glacial Acetic Acid (AcOH)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated Sodium Bicarbonate solution (NaHCO₃)

Anhydrous Sodium Sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Round bottom flask

Procedure:

To a solution of 1-Methyl-4-(4-nitrophenyl)piperazine (1 equivalent) in a mixture of

methanol and acetic acid, add iron powder (4 equivalents).

Stir the reaction mixture at room temperature for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture through a pad of Celite to remove the iron

catalyst.

Concentrate the filtrate under reduced pressure using a rotary evaporator.

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate

solution to neutralize the acetic acid.

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

Concentrate the organic layer under reduced pressure to obtain the crude 1-(4-

aminophenyl)-4-methylpiperazine, which can be used in the next step without further

purification or purified by column chromatography.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay
(Luminescent Kinase Assay)
This protocol outlines a method to determine the IC₅₀ value of a test compound against EGFR

kinase.

Materials:

Recombinant human EGFR kinase

Poly(Glu, Tyr) 4:1 peptide substrate

Adenosine triphosphate (ATP)

Test compound (e.g., a diaminopyrimidine derivative) dissolved in DMSO

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂,

50µM DTT)

ADP-Glo™ Kinase Assay Kit (or similar)

White, opaque 96-well or 384-well plates

Luminometer plate reader
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Procedure:

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO

concentration should not exceed 1%.

In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for positive and negative

controls).

Add 20 µL of a master mix containing EGFR enzyme and the peptide substrate to each well,

except for the "no enzyme" negative control wells.

Initiate the kinase reaction by adding 25 µL of ATP solution to all wells. The final reaction

volume is 50 µL.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 50 µL of ADP-Glo™ Reagent to each well.

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

Add 100 µL of Kinase Detection Reagent to each well.

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a

luminescent signal.

Measure the luminescence using a plate reader.

Subtract the background luminescence (no enzyme control) from all other readings.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC₅₀ value.

Workflow for EGFR Kinase Assay
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EGFR Kinase Inhibition Assay Workflow
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Caption: Workflow for a luminescent-based EGFR kinase assay.
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Protocol 3: Antimicrobial Susceptibility Testing (Broth
Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a test compound

against bacterial strains.

Materials:

Test compound (e.g., 1-Methyl-4-(4-nitrophenyl)piperazine derivative) dissolved in DMSO

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Mueller-Hinton Broth (MHB)

Sterile 96-well microtiter plates

Spectrophotometer

Incubator (37°C)

Procedure:

Prepare Bacterial Inoculum:

From a fresh (18-24 hour) culture on an agar plate, select 3-5 colonies.

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard

(approximately 1.5 x 10⁸ CFU/mL).

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵

CFU/mL in the test wells.

Compound Dilution:

In a 96-well plate, perform two-fold serial dilutions of the test compound in MHB. The

typical volume in each well is 100 µL.

Inoculation:
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Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted

compound.

Controls:

Positive Control: Wells containing MHB and bacterial inoculum (no test compound).

Negative Control: Wells containing only MHB.

Incubation:

Incubate the plate at 37°C for 18-24 hours.

MIC Determination:

The MIC is the lowest concentration of the compound at which there is no visible growth of

the bacteria. This can be assessed visually or by measuring the optical density at 600 nm

(OD₆₀₀).

Conclusion
1-Methyl-4-(4-nitrophenyl)piperazine serves as a valuable and versatile starting material in

drug discovery. Its primary application lies in the synthesis of potent EGFR tyrosine kinase

inhibitors, demonstrating its utility in the development of targeted cancer therapies.

Furthermore, the broader class of piperazine derivatives, to which this compound belongs,

holds promise for the discovery of novel antimicrobial agents. The protocols provided herein

offer a framework for the synthesis and biological evaluation of compounds derived from this

important chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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